molecular formula C10H15N7 B1492852 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine CAS No. 2098114-53-3

2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine

Cat. No. B1492852
CAS RN: 2098114-53-3
M. Wt: 233.27 g/mol
InChI Key: TYIDCOCHGRUCAI-UHFFFAOYSA-N
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Description

2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine is a chemical compound with the molecular formula C10H15N7 and a molecular weight of 233.27 g/mol. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . A Finkelstein transhalogenation reaction can be applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .


Molecular Structure Analysis

The molecular structure of 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine consists of a piperazine ring attached to a pyrazine ring via an ethylene bridge that carries an azide group.

Scientific Research Applications

Automated Flow Preparation of Piperazine Derivatives

In the field of organic chemistry, the automated flow preparation of piperazine derivatives, including those related to pyrazine, has been investigated. For example, the flow preparation of pyrazine-2-carboxamide, a component used in tuberculosis treatment, demonstrates the potential of automated systems in synthesizing complex molecules efficiently (Ingham et al., 2014).

Pharmacological Activities of Piperazine and Pyrazine Derivatives

Piperazine and pyrazine derivatives have been studied for their diverse pharmacological activities. These compounds exhibit a wide range of biological effects, including antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, anti-tubercular, anti-diabetic, antihistamine, and anti-inflammatory activities. This highlights the medicinal potential of these chemical structures in developing new therapeutic agents (Asif, 2015).

Piperazine Synthesis Advancements

Recent advancements in piperazine synthesis have been significant, especially in methods development for constructing carbon-substituted piperazines. These advancements are crucial for pharmaceutical applications, as piperazine is a common structural component in many drugs (Gettys, Ye, & Dai, 2017).

Antibacterial and Enzyme Inhibition by Piperazine Derivatives

In microbiology and biochemistry, novel piperazine derivatives have shown potent antibacterial activities and the ability to inhibit specific bacterial enzymes, contributing to the development of new antimicrobial agents. For instance, certain bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated significant inhibition against bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Future Directions

The future directions for research on 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine could involve further exploration of its biological activity. Piperazine derivatives have been found to exhibit antimicrobial activity, and there is potential for the development of piperazine-based antimicrobial polymers . Additionally, the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown promising anti-tubercular activity , suggesting potential avenues for future research.

Mechanism of Action

Target of Action

Piperazine derivatives, which include this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for 2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine.

Mode of Action

It’s known that piperazine derivatives can interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that multiple pathways could be affected.

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-[4-(2-azidoethyl)piperazin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7/c11-15-14-3-4-16-5-7-17(8-6-16)10-9-12-1-2-13-10/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDCOCHGRUCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN=[N+]=[N-])C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Azidoethyl)piperazin-1-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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